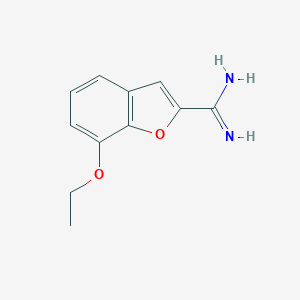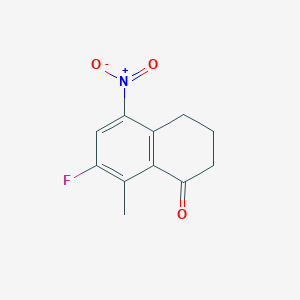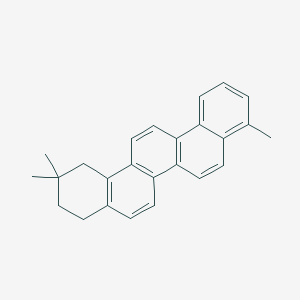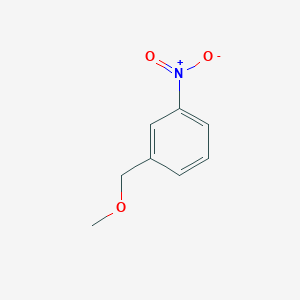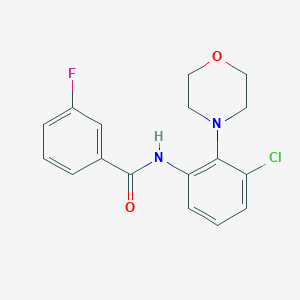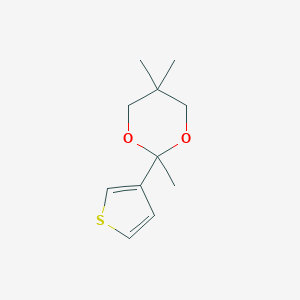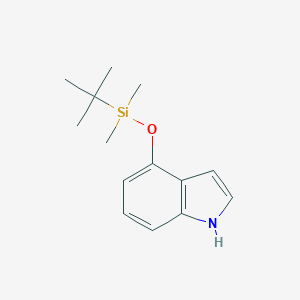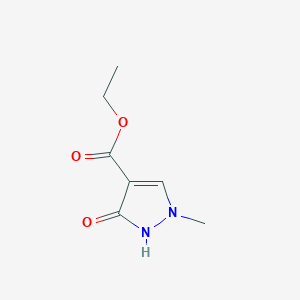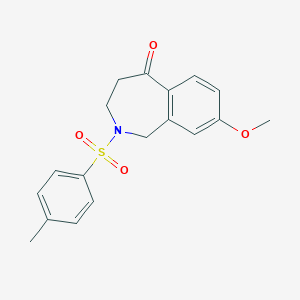
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, commonly known as WIN-35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders.
Mechanism Of Action
WIN-35428 selectively inhibits the dopamine transporter (5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-), a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, WIN-35428 increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and neurotransmission.
Biochemical And Physiological Effects
WIN-35428 has been shown to have several biochemical and physiological effects, including increased dopamine levels in the brain, increased locomotor activity, and decreased food intake. It has also been shown to have a high affinity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, with a Ki value of 2.2 nM.
Advantages And Limitations For Lab Experiments
One of the main advantages of using WIN-35428 in lab experiments is its high selectivity for the 5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-, making it a useful tool for studying dopamine signaling and neurotransmission. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other dopamine inhibitors.
Future Directions
There are several future directions for the study of WIN-35428, including its potential use in the treatment of substance abuse disorders, its effects on other neurotransmitter systems, and its potential use as a research tool for studying dopamine signaling and neurotransmission. Additionally, further research is needed to explore the long-term effects of WIN-35428 on the brain and its potential for abuse.
Synthesis Methods
The synthesis of WIN-35428 involves several steps, starting with the reaction between p-toluenesulfonyl chloride and 2-piperidone to form N-(p-tolylsulfonyl)-2-piperidone. This intermediate is then reacted with 4-methoxyphenyl magnesium bromide to yield 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)-5H-2-benzazepin-5-one, which is WIN-35428.
Scientific Research Applications
WIN-35428 has been extensively studied for its potential use in the treatment of several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders. It has been shown to increase dopamine levels in the brain, which is associated with the therapeutic effects of the drug.
properties
CAS RN |
24310-35-8 |
|---|---|
Product Name |
5H-2-Benzazepin-5-one, 1,2,3,4-tetrahydro-8-methoxy-2-(p-tolylsulfonyl)- |
Molecular Formula |
C18H19NO4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
8-methoxy-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-2-benzazepin-5-one |
InChI |
InChI=1S/C18H19NO4S/c1-13-3-6-16(7-4-13)24(21,22)19-10-9-18(20)17-8-5-15(23-2)11-14(17)12-19/h3-8,11H,9-10,12H2,1-2H3 |
InChI Key |
TZEPTLAJPCWPEQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C(C2)C=C(C=C3)OC |
Other CAS RN |
24310-35-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








